2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a combination of difluoromethyl, sulfonyl, phenyl, pyrimidin-2-yloxy, and piperidin-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multi-step organic reactions. The starting materials might include difluoromethyl sulfone, phenyl derivatives, pyrimidin-2-ol, and piperidine. Common synthetic routes could involve:
Formation of the difluoromethyl sulfone group: This might involve the reaction of a difluoromethylating agent with a sulfonyl precursor.
Attachment of the phenyl group: This could be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Incorporation of the pyrimidin-2-yloxy group: This might involve nucleophilic substitution or other suitable reactions.
Formation of the piperidin-1-yl group: This could involve the reaction of piperidine with an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions could be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions to replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents could include lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Reagents for substitution reactions might include halides, acids, or bases, depending on the specific reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine could be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound might be studied for its potential biological activity. It could be used in the development of new pharmaceuticals or as a tool for studying biological processes.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. It might be used in the development of drugs for treating various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-((Trifluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyridin-2-yloxy)piperidin-1-yl)methanone
- (2-((Difluoromethyl)sulfonyl)phenyl)(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone
Uniqueness
The uniqueness of 2-{[1-(2-difluoromethanesulfonylbenzoyl)piperidin-3-yl]oxy}pyrimidine lies in its specific combination of functional groups, which confer unique chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity, stability, or biological activity.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-(3-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N3O4S/c18-16(19)27(24,25)14-7-2-1-6-13(14)15(23)22-10-3-5-12(11-22)26-17-20-8-4-9-21-17/h1-2,4,6-9,12,16H,3,5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGSKQROCCOLERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2S(=O)(=O)C(F)F)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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